molecular formula C6H13NO2S B13461770 3-((3-Aminopropyl)thio)propanoic acid

3-((3-Aminopropyl)thio)propanoic acid

Katalognummer: B13461770
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: CYVCWLWYKRJZII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-aminopropyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H13NO2S It is characterized by the presence of an amino group, a sulfanyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-aminopropyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

HS-CH2-CH2-COOH+H2N-CH2-CH2-CH2NH2H2N-CH2-CH2-S-CH2-CH2-COOH\text{HS-CH}_2\text{-CH}_2\text{-COOH} + \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-CH}_2\text{NH}_2 \rightarrow \text{H}_2\text{N-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-COOH} HS-CH2​-CH2​-COOH+H2​N-CH2​-CH2​-CH2​NH2​→H2​N-CH2​-CH2​-S-CH2​-CH2​-COOH

Industrial Production Methods

In an industrial setting, the production of 3-[(3-aminopropyl)sulfanyl]propanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-aminopropyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-[(3-aminopropyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3-aminopropyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-aminopropanoic acid
  • 3-mercaptopropanoic acid
  • 3-(aminosulfonyl)propanoic acid

Uniqueness

3-[(3-aminopropyl)sulfanyl]propanoic acid is unique due to the presence of both an amino group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C6H13NO2S

Molekulargewicht

163.24 g/mol

IUPAC-Name

3-(3-aminopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H13NO2S/c7-3-1-4-10-5-2-6(8)9/h1-5,7H2,(H,8,9)

InChI-Schlüssel

CYVCWLWYKRJZII-UHFFFAOYSA-N

Kanonische SMILES

C(CN)CSCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.